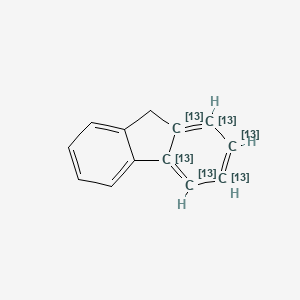

Fluorène-13C6

Vue d'ensemble

Description

Fluorene-13C6 is a labelled polycyclic aromatic hydrocarbon. It is a derivative of fluorene, where six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as environmental science, chemistry, and biology.

Applications De Recherche Scientifique

Fluorene-13C6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies:

Environmental Science: Used as a tracer to study the fate and transport of polycyclic aromatic hydrocarbons in the environment.

Chemistry: Employed in mechanistic studies to understand reaction pathways and kinetics.

Biology: Utilized in metabolic studies to trace the incorporation and transformation of polycyclic aromatic hydrocarbons in biological systems.

Medicine: Investigated for its potential role in understanding the metabolic pathways of carcinogenic polycyclic aromatic hydrocarbons.

Mécanisme D'action

Target of Action

Fluorene-13C6, like other fluorene derivatives, is a polycyclic aromatic hydrocarbon (PAH) that primarily targets DNA . The compound’s mutagenic activity is attributed to the formation of metabolites that are reactive and capable of forming DNA adducts .

Mode of Action

The mode of action of Fluorene-13C6 involves its metabolites binding to DNA. This process involves the opening of the epoxide ring in Fluorene-13C6 anti- and syn-diolepoxide .

Biochemical Pathways

Fluorene-13C6 is metabolized via angular deoxygenation and cleavage of the five-membered ring catabolism pathway . This metabolic pathway leads to the formation of various intermediates, which are then further metabolized or excreted.

Result of Action

The primary result of Fluorene-13C6’s action is the formation of DNA adducts . These adducts can interfere with normal DNA replication and transcription, leading to mutations and potentially contributing to carcinogenesis .

Analyse Biochimique

Biochemical Properties

Fluorene-13C6 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly in the degradation pathway of fluorene . The nature of these interactions involves the conversion of fluorene into various catabolic intermediates .

Cellular Effects

Fluorene-13C6 affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Fluorene-13C6 involves its interaction with biomolecules and enzymes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Fluorene-13C6 is involved in several metabolic pathways. It interacts with various enzymes and cofactors. These interactions can affect metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fluorene-13C6 typically involves the incorporation of carbon-13 into the fluorene structure. One common method is the catalytic hydrogenation of carbon-13 labelled biphenylene, followed by cyclization to form the fluorene ring structure. The reaction conditions often include the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of Fluorene-13C6 involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for research applications.

Analyse Des Réactions Chimiques

Types of Reactions: Fluorene-13C6 undergoes various chemical reactions, including:

Oxidation: Fluorene-13C6 can be oxidized to form fluorenone-13C6 using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of Fluorene-13C6 can yield dihydrofluorene-13C6 using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings of Fluorene-13C6, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Fluorenone-13C6.

Reduction: Dihydrofluorene-13C6.

Substitution: Nitrofluorene-13C6, bromofluorene-13C6, or chlorofluorene-13C6.

Comparaison Avec Des Composés Similaires

Fluorene: The non-labelled version of Fluorene-13C6, used in similar applications but without the isotopic tracking capability.

Fluorenone: An oxidized derivative of fluorene, used in organic synthesis and as an intermediate in the production of other chemicals.

Dihydrofluorene: A reduced form of fluorene, used in studies of hydrogenation reactions and as a precursor in organic synthesis.

Uniqueness of Fluorene-13C6: Fluorene-13C6 is unique due to its isotopic labeling, which allows for detailed tracking and analysis in various scientific studies. This makes it a valuable tool in research applications where precise monitoring of chemical transformations and pathways is required.

Propriétés

IUPAC Name |

9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2/i1+1,3+1,5+1,7+1,10+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHNNTQXNPWCJQ-DTUITLBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CC=CC=C2[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675899 | |

| Record name | (1,2,3,4,4a,9a-~13~C_6_)-9H-Fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189497-69-5 | |

| Record name | (1,2,3,4,4a,9a-~13~C_6_)-9H-Fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine](/img/structure/B564500.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)

![2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid](/img/structure/B564513.png)

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15,16-hexol](/img/structure/B564516.png)